3-[2-(Methylamino)benzoyl]oxolan-2-one
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Overview
Description
3-[2-(Methylamino)benzoyl]oxolan-2-one is an organic compound with the molecular formula C11H13NO3. It is characterized by the presence of a benzoyl group attached to an oxolan-2-one ring, with a methylamino substituent on the benzoyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Methylamino)benzoyl]oxolan-2-one typically involves the reaction of 2-(methylamino)benzoic acid with oxalyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with oxolan-2-one under basic conditions to yield the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Methylamino)benzoyl]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzoyl ring.
Scientific Research Applications
3-[2-(Methylamino)benzoyl]oxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(Methylamino)benzoyl]oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(Amino)benzoyl]oxolan-2-one
- 3-[2-(Dimethylamino)benzoyl]oxolan-2-one
- 3-[2-(Ethylamino)benzoyl]oxolan-2-one
Uniqueness
3-[2-(Methylamino)benzoyl]oxolan-2-one is unique due to its specific substitution pattern and the presence of the methylamino group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
93574-01-7 |
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Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
3-[2-(methylamino)benzoyl]oxolan-2-one |
InChI |
InChI=1S/C12H13NO3/c1-13-10-5-3-2-4-8(10)11(14)9-6-7-16-12(9)15/h2-5,9,13H,6-7H2,1H3 |
InChI Key |
AQKBFMKRHQUJSE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)C2CCOC2=O |
Origin of Product |
United States |
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